3-[[4-(Cyclobutylmethyl)piperazin-1-yl]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one
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Overview
Description
3-[[4-(Cyclobutylmethyl)piperazin-1-yl]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(Cyclobutylmethyl)piperazin-1-yl]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization can yield the desired compound .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of automated solid-phase synthesis techniques. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[[4-(Cyclobutylmethyl)piperazin-1-yl]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[[4-(Cyclobutylmethyl)piperazin-1-yl]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[[4-(Cyclobutylmethyl)piperazin-1-yl]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- (Z)-Methyl 3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate ethanesulfonate
Uniqueness
3-[[4-(Cyclobutylmethyl)piperazin-1-yl]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one is unique due to its specific structural features, such as the cyclobutylmethyl group and the hydroxy-piperidinone moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other piperazine derivatives .
Properties
IUPAC Name |
3-[[4-(cyclobutylmethyl)piperazin-1-yl]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O2/c1-19-5-2-8-21(15-19)17-26-10-4-9-23(28,22(26)27)18-25-13-11-24(12-14-25)16-20-6-3-7-20/h2,5,8,15,20,28H,3-4,6-7,9-14,16-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLUVFCWKHEFBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC(C2=O)(CN3CCN(CC3)CC4CCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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